molecular formula C23H38N2S2 B14169542 N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine CAS No. 928617-88-3

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine

Cat. No.: B14169542
CAS No.: 928617-88-3
M. Wt: 406.7 g/mol
InChI Key: UBHUJVKAJQRWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a hexan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine typically involves the following steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative, such as 2-amino benzothiazole, which can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate amine.

    Introduction of Sulfanyl Group: The benzothiazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Alkylation: The final step involves the alkylation of the intermediate product with 2-ethylhexyl bromide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the benzothiazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to the presence of the benzothiazole moiety, which is known for its biological activity.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides

Uniqueness

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine is unique due to its specific combination of a benzothiazole ring, a sulfanyl group, and a hexan-1-amine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

CAS No.

928617-88-3

Molecular Formula

C23H38N2S2

Molecular Weight

406.7 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)-2-ethyl-N-(2-ethylhexyl)hexan-1-amine

InChI

InChI=1S/C23H38N2S2/c1-5-9-13-19(7-3)17-25(18-20(8-4)14-10-6-2)27-23-24-21-15-11-12-16-22(21)26-23/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3

InChI Key

UBHUJVKAJQRWRR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.